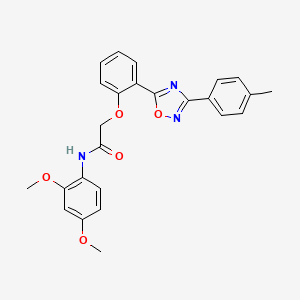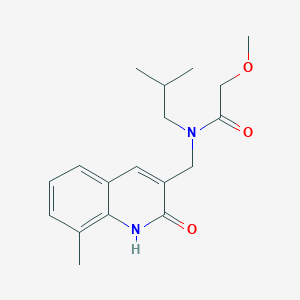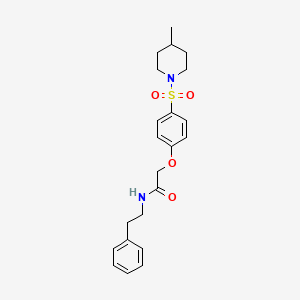![molecular formula C22H22N4O B7712911 4-methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712911.png)
4-methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a multi-substituted pyrazolecarboxamide . Pyrazolecarboxamides are a class of compounds that have been used in the industrial synthesis of various pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 1H-Pyrazolo[3,4-b]quinolines are synthesized using methods like Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .作用機序
Target of Action
Similar compounds have been reported to target enzymes like phosphodiesterase (pde5a1), inhibiting their guanosine cyclic monophosphate (cgmp) hydrolysing activity .
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it might interact with its targets by binding to the active site, thereby inhibiting the enzyme’s activity .
Biochemical Pathways
Inhibition of cgmp hydrolysis by similar compounds can lead to an increase in intracellular cgmp levels, affecting various cgmp-dependent pathways .
Result of Action
Based on the potential inhibition of cgmp hydrolysis, it can be inferred that the compound might lead to an increase in intracellular cgmp levels, which can have various downstream effects depending on the cell type .
Action Environment
Similar compounds are often stored in an inert atmosphere at 2-8°c to maintain stability .
実験室実験の利点と制限
One of the advantages of using 4-methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide in lab experiments is its unique structure and mechanism of action. This compound's interaction with the sigma-1 receptor has led to its investigation as a potential treatment for various neurological disorders, which makes it an attractive compound for neuroscientists. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the investigation of 4-methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide. One of the future directions is the investigation of this compound's mechanism of action. Further studies are needed to fully understand how this compound interacts with the sigma-1 receptor and modulates various cellular processes. Another future direction is the investigation of this compound's potential therapeutic applications. This compound's interaction with the sigma-1 receptor has led to its investigation as a potential treatment for various neurological disorders, and further studies are needed to fully understand its therapeutic potential. Additionally, further studies are needed to investigate the potential toxicity of this compound and its effects on various biological systems.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound that has been extensively studied for its potential pharmacological properties. This compound's unique structure and mechanism of action have led to its investigation as a potential treatment for various neurological disorders. However, further studies are needed to fully understand its mechanism of action, therapeutic potential, and potential toxicity.
合成法
The synthesis of 4-methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves the reaction of 4-chloro-2-methylbenzoic acid with 8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinoline-3-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction results in the formation of this compound, which can be purified using column chromatography.
科学的研究の応用
4-methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been extensively studied for its potential pharmacological properties. It has been found to have applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes, including neurotransmitter release, ion channel regulation, and cell survival. This compound's interaction with the sigma-1 receptor has led to its investigation as a potential treatment for various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
特性
IUPAC Name |
4-methyl-N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-4-12-26-21-18(13-17-7-5-6-15(3)19(17)23-21)20(25-26)24-22(27)16-10-8-14(2)9-11-16/h5-11,13H,4,12H2,1-3H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGUPAQWSWJCHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712831.png)



![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7712876.png)

![N-(3-fluorophenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7712900.png)


![ethyl 4-[(N'-cyclooctylidenehydrazinecarbonyl)formamido]benzoate](/img/structure/B7712933.png)
![N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide](/img/structure/B7712938.png)
![2-(N-cyclohexylmethanesulfonamido)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7712941.png)
![2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid](/img/structure/B7712943.png)